3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Researchers have developed methods for synthesizing related compounds, such as "8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one". These methods contribute to the understanding of the electronic and spatial structure of biologically active molecules (Ivashchenko et al., 2019)[https://consensus.app/papers/synthesis-xray-crystal-structure-hirshfeld-surface-ivashchenko/6c3b9b5e0ea253678a5c0bf567c58448/?utm_source=chatgpt].
Structural Analysis : Studies like the one by Ivashchenko et al. (2019)[https://consensus.app/papers/synthesis-xray-crystal-structure-hirshfeld-surface-ivashchenko/6c3b9b5e0ea253678a5c0bf567c58448/?utm_source=chatgpt] also utilize X-ray crystal structure analysis and Hirshfeld surface analysis to better understand the molecular structure of these compounds.
Biological Activity and Potential Therapeutic Uses
Hepatitis B Inhibition : Ivashchenko et al. (2019)[https://consensus.app/papers/synthesis-xray-crystal-structure-hirshfeld-surface-ivashchenko/6c3b9b5e0ea253678a5c0bf567c58448/?utm_source=chatgpt] evaluated the compound as a new inhibitor of Hepatitis B, finding it has nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro.
Antitumor Activity : Nguyen et al. (1990)[https://consensus.app/papers/synthesis-antitumor-activity-nguyen/0fc5f390519f5decb50c047b55917ae1/?utm_source=chatgpt] synthesized derivatives that were tested for antitumor activity in vitro and in vivo, identifying some as promising new classes of antineoplastic agents.
Receptor Affinity : Compounds like those studied by Russo et al. (1991)[https://consensus.app/papers/pyrimido54bindole-derivatives-class-potent-alpha-russo/af84636108a55b7aae626c178dc538dd/?utm_source=chatgpt] have been evaluated for their affinity towards alpha 1 adrenoceptors, indicating potential applications in modulating receptor activities.
Chemical Properties and Applications
Electrochemical Properties : Studies have focused on the electronic properties of these compounds, revealing parameters such as ionization potential, electron affinity, and molecular hardness, which are important for understanding their reactivity and potential applications (Beytur & Avinca, 2021)[https://consensus.app/papers/electronic-nonlinear-optical-spectroscopic-analysis-beytur/53b72757482251b3beaf9c4f3ca30a70/?utm_source=chatgpt].
Nonlinear Optical Properties : The same study by Beytur & Avinca (2021)[https://consensus.app/papers/electronic-nonlinear-optical-spectroscopic-analysis-beytur/53b72757482251b3beaf9c4f3ca30a70/?utm_source=chatgpt] also explores the nonlinear optical properties of these compounds, which could be relevant for applications in photonic devices.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-31-19-9-6-7-17(13-19)14-29-22-12-5-3-10-20(22)23-24(29)25(30)28(16-27-23)15-18-8-2-4-11-21(18)26/h2-13,16H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAQSRHLUZCCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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